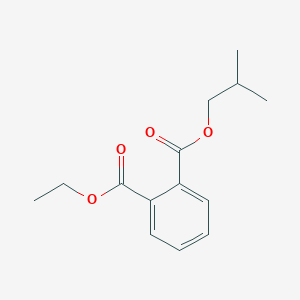

Ethyl isobutyl phthalate

Descripción

Significance of Phthalate (B1215562) Esters as Contaminants of Emerging Concern in Environmental and Health Research

Phthalate esters (PAEs), a class of synthetic organic chemicals, are produced in high volumes for use as plasticizers, primarily to enhance the flexibility, durability, and transparency of polyvinyl chloride (PVC) and other plastics. researchgate.netcpsc.gov Their utility extends to a vast array of industrial and consumer products, including food packaging, cosmetics, medical devices, building materials, and toys. frontiersin.orgnih.gov However, PAEs are not chemically bound to the polymer matrix and can readily leach, migrate, or volatilize into the environment. mdpi.comresearchgate.net This characteristic leads to their widespread and persistent presence in various environmental compartments, including the atmosphere, water, soil, and sediment, establishing them as ubiquitous pollutants. frontiersin.orgresearchgate.netmdpi.com

The pervasive nature of PAEs results in continuous human exposure through multiple pathways, such as ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal absorption from personal care products. nih.govmdpi.comiwaponline.com Consequently, metabolites of several phthalates are commonly detected in the human population. epa.govnih.gov

The scientific community has designated phthalates as Contaminants of Emerging Concern (CECs) due to growing evidence of their potential adverse effects on health. researchgate.netiwaponline.com A primary focus of health research is their activity as endocrine-disrupting chemicals (EDCs). nih.govapecwater.com Studies have shown that certain phthalates can interfere with the body's hormonal systems, potentially leading to adverse reproductive, developmental, and neurological outcomes. researchgate.netnih.gov For instance, research has investigated the anti-androgenic effects of some phthalates, which can disrupt male reproductive development. csun.edu This has led regulatory bodies like the U.S. Environmental Protection Agency (EPA) to classify specific phthalates, such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP), as priority pollutants. mdpi.comiwaponline.com

Table 1: Examples of Commonly Researched Phthalate Esters and Their Applications This table is interactive. You can sort and filter the data.

| Compound Name | Abbreviation | Primary Uses |

|---|---|---|

| Di(2-ethylhexyl) phthalate | DEHP | PVC plasticizer, medical devices, flooring |

| Di-n-butyl phthalate | DBP | Solvents, adhesives, personal care products |

| Diethyl phthalate | DEP | Solvent in cosmetics and fragrances |

| Benzyl (B1604629) butyl phthalate | BBP | PVC flooring, sealants |

| Diisononyl phthalate | DiNP | PVC plasticizer, toys, cables |

| Di-isobutyl phthalate | DiBP | Plasticizer, solvent in cosmetics |

Research Trajectories of Phthalate Esters and Emerging Research Priorities

Research into phthalate esters has evolved significantly over the past few decades, garnering substantial interest due to their widespread presence and potential environmental hazards. kab.ac.ug Early research focused on identifying and quantifying the most prevalent high-production-volume phthalates, such as DEHP and DBP, in various environmental media and linking them to specific health outcomes.

A noticeable trend in recent years is a shift in exposure patterns, driven by regulatory actions and changes in industrial use. nih.gov In the United States and Europe, restrictions on the use of DEHP, DBP, and BBP in certain products like children's toys have led to their partial replacement with other phthalates. mdpi.comeuropa.eu Biomonitoring data has shown a corresponding decrease in exposure to these regulated compounds, but an increase in exposure to substitutes like Diisononyl phthalate (DiNP) and Di-isobutyl phthalate (DiBP). nih.gov

This shift has defined new research priorities:

Toxicity of Replacement Phthalates: There is an urgent need to characterize the toxicological profiles of these replacement phthalates, as some, like DiBP, are associated with similar health effects as the compounds they are replacing. nih.gov

Cumulative Risk Assessment: Humans are exposed to a mixture of multiple phthalates simultaneously. Therefore, a major research priority is to move beyond single-chemical assessments and evaluate the cumulative risk from combined exposure to different phthalates that may have additive effects. nih.gov

Improved Analytical Methods: As the focus expands to include a wider range of phthalates and their metabolites, often at trace levels, the development of more sensitive and reliable analytical techniques for their detection and quantification is crucial. mdpi.comacs.org

Environmental Fate and Remediation: Understanding the long-term fate, transport, and degradation of phthalates in the environment is key to developing effective remediation strategies to mitigate contamination. iwaponline.commdpi.com

Positioning Ethyl Isobutyl Phthalate within the Phthalate Research Landscape

This compound (EIBP) is a specific phthalate ester that is not as extensively documented in environmental and health research as priority phthalates like DEHP or DBP. Its chemical identity is well-defined, but its role and prevalence as an environmental contaminant are less understood.

Table 2: Chemical and Physical Properties of this compound This table is interactive. You can sort and filter the data.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | nih.gov |

| CAS Number | 94491-96-0 | nih.govbiosynth.com |

| Molecular Formula | C14H18O4 | nih.govbiosynth.com |

| Molecular Weight | 250.29 g/mol | nih.govbiosynth.com |

| Physical Description | Colorless, sticky liquid | researchgate.net |

| Boiling Point | 293.6 °C | biosynth.com |

Available information indicates that this compound is used as a polymerization catalyst in the production of polyolefins, such as polyethylene (B3416737) and polypropylene. biosynth.com This application is distinct from the more common use of other phthalates as plasticizers.

Within the broader landscape of phthalate research, this compound can be characterized by a significant data gap. It is not one of the phthalates typically monitored in large-scale human biomonitoring studies, such as the U.S. National Health and Nutrition Examination Survey (NHANES), which focuses on metabolites of more common phthalates like DEHP, DBP, and DiBP. epa.gov Furthermore, a review of environmental monitoring studies in water, soil, or air does not show EIBP as a commonly targeted or detected compound. nih.govmdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

1-O-ethyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-13(15)11-7-5-6-8-12(11)14(16)18-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXXQVSKWJPZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620537 | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94491-96-0 | |

| Record name | 1-Ethyl 2-(2-methylpropyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94491-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylpropyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Fate of Ethyl Isobutyl Phthalate

Environmental Transport and Bioaccumulation Mechanisms

The environmental transport of ethyl isobutyl phthalate (B1215562) and its isomers is governed by their physicochemical properties, such as low water solubility, low volatility, and high lipophilicity. researchgate.net Transport through the atmosphere is a major route for the widespread distribution of phthalates. who.int Once released into the air, they can be transported over long distances and are eventually deposited onto soil and water surfaces through wet (rainfall) and dry deposition. acs.orgwho.int

In aquatic environments, due to their hydrophobic nature and high octanol-water partition coefficient, phthalates readily adsorb to organic matter in soil, sediment, and suspended particles. who.int This process reduces their concentration in the water column but leads to their accumulation in sediment, where they can persist. nih.gov

Bioaccumulation is the process by which organisms absorb contaminants at a faster rate than they can excrete them. The lipophilic character of phthalates enhances their potential to bioaccumulate in the fatty tissues of organisms. mdpi.comresearchgate.net This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain. nih.gov Plants can absorb phthalates from contaminated soil and water, and animals (including humans) are exposed by consuming these plants or other contaminated food sources. nih.govresearchgate.net

Sorption and Leaching Dynamics in Soil and Sediment

The mobility of phthalate esters in soil and sediment is largely controlled by sorption, the process by which a chemical binds to solid particles. The extent of sorption is influenced by both the chemical's properties and the characteristics of the soil or sediment. acs.orgnih.gov

Research on Di-n-butyl phthalate (DBP), another close structural analogue to EIBP, shows that sorption is strongly correlated with the organic carbon content of the soil. nih.govacs.org In soils with higher organic matter, phthalates bind more tightly, reducing their mobility. acs.org Conversely, sorption is inversely related to soil particle size; smaller particles like clay and fine silt have a larger surface area and tend to adsorb more of the compound. acs.orgnih.gov This process involves both boundary layer diffusion and intraparticle diffusion, fitting pseudo-second-order kinetics. acs.org

Given these dynamics, the potential for leaching—the transport of the chemical through the soil profile with water—is a significant concern, particularly in soils with low organic carbon content. nih.gov Studies have shown that the mobility of diethyl phthalate, a compound with lower lipophilicity than EIBP, was greater than more lipophilic phthalates, suggesting that EIBP will have some potential for transport through soil columns. nih.gov The presence of DiBP has been detected deep within sediment profiles, indicating it can be transported downward from topsoil or horizontally via shallow groundwater from contaminated surface water bodies. mdpi.com

Degradation Pathways and Environmental Persistence

The primary mechanism for the removal of phthalate esters from the environment is microbial degradation. rsc.orgd-nb.info Abiotic processes such as hydrolysis and photolysis are generally very slow and considered insignificant routes of degradation for most phthalates under typical environmental conditions. rsc.orgd-nb.info

Biodegradation by Microbial Consortia and Pure Cultures

Numerous bacterial and fungal species found in diverse environments like soil, sediment, and wastewater treatment plants are capable of breaking down phthalate esters. d-nb.infosysu.edu.cn The biodegradability of a phthalate ester is related to its chemical structure; low-molecular-weight phthalates with shorter, unbranched alkyl chains (such as DiBP) are generally more readily degraded than high-molecular-weight phthalates with longer or branched chains. sysu.edu.cnresearchgate.net The process can be carried out by pure microbial cultures or by complex microbial consortia under both aerobic and anaerobic conditions. d-nb.infosysu.edu.cn

Aerobic Degradation Mechanisms

In the presence of oxygen, the biodegradation of phthalate esters typically proceeds through a well-established pathway. The initial step is the hydrolysis of the ester bonds by enzymes such as esterases or hydrolases. researchgate.net This process cleaves the side chains from the central aromatic ring. researchgate.net

For an asymmetrical compound like Ethyl Isobutyl Phthalate, this would occur in a stepwise fashion:

First Hydrolysis: One of the ester bonds is cleaved to produce either mono-ethyl phthalate or mono-isobutyl phthalate, releasing the corresponding alcohol (isobutanol or ethanol).

Second Hydrolysis: The remaining ester bond in the monoester is cleaved, yielding phthalic acid and the other alcohol.

Ring Cleavage: The resulting phthalic acid is then further degraded by dioxygenase enzymes, which hydroxylate the benzene (B151609) ring. This leads to the formation of intermediates like protocatechuic acid, which is subsequently funneled into central metabolic pathways (e.g., the Krebs cycle) for complete mineralization to carbon dioxide and water. nih.gov

Anaerobic Degradation Mechanisms

Under anaerobic (oxygen-free) conditions, the degradation of phthalates is also possible but is generally slower and follows different biochemical pathways. researchgate.netnih.gov This process is often carried out by syntrophic consortia, where different groups of bacteria work together to complete the degradation. wur.nlasm.org

The anaerobic pathway for phthalate esters begins with hydrolysis to phthalic acid, similar to the aerobic route. d-nb.info However, the subsequent degradation of the phthalic acid ring differs. It is typically activated to a thioester (phthaloyl-CoA) and then decarboxylated to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. asm.org This intermediate is then reduced and the ring is cleaved, with the products eventually being converted to methane (B114726) and carbon dioxide by methanogenic archaea. wur.nlasm.org Studies on river sediments have demonstrated the anaerobic degradation of various phthalates, with half-lives ranging from several days to weeks under optimal conditions. nih.gov

Specific Bacterial Strains and Their Degradation Capacities (e.g., Sphingobium yanoikuyae)

A number of specific bacterial strains have been isolated and identified for their ability to efficiently degrade Di-isobutyl Phthalate (DiBP), the close isomer of EIBP. These findings provide strong evidence for the types of microorganisms likely involved in EIBP degradation.

One of the most frequently cited genera is Sphingobium. A psychrotolerant (cold-tolerant) strain, Sphingobium yanoikuyae P4 , was shown to completely degrade 1 g/L of DiBP within 54 hours at 28°C. nih.gov This strain hydrolyzes DiBP to phthalic acid, which is then metabolized via protocatechuic acid. nih.gov Other species, such as Paracoccus kondratievae and Paenarthrobacter sp. , have also demonstrated robust degradation capabilities for DiBP. researchgate.netnih.gov

The table below summarizes the degradation capabilities of several bacterial strains for Di-isobutyl Phthalate (DiBP).

| Bacterial Strain | Initial DiBP Concentration | Incubation Time | Degradation Efficiency | Temperature & pH | Reference |

| Sphingobium yanoikuyae P4 | 1 g/L | 54 hours | 100% | 28°C, pH 7.0 | nih.gov |

| Paenarthrobacter sp. PH1 | 1 g/L | 24 hours | 100% | 28°C, pH 7.0 | researchgate.net |

| Paracoccus kondratievae BJQ0001 | 200 mg/L | 72 hours | >95% | 30°C, pH 7.0 | nih.gov |

Photodegradation Processes (UV, UV/TiO2, UV-Vis/Bi2WO6 Systems)

The photodegradation of phthalate esters, a class of compounds to which this compound belongs, is a significant process in their environmental removal. The degradation efficiency and pathways are highly dependent on the specific conditions, such as the presence of photocatalysts. Research on structurally similar phthalates, such as diethyl phthalate (DEP), provides insight into the potential photodegradation behavior of this compound under various light-initiated systems.

In direct photolysis under ultraviolet (UV) irradiation, the degradation rate of phthalates tends to increase with the length of the alkyl chain. nih.gov For instance, studies on analogous phthalates show that the degradation process primarily involves an attack on the carbon side branch, leading to the formation of byproducts like o-hydroxybenzoates. nih.gov In the case of DEP, a compound with a similar ethyl group, UV irradiation alone resulted in the formation of ethyl salicylate (B1505791) as a primary byproduct. frontiersin.org

The introduction of photocatalysts significantly enhances the degradation of phthalates. The UV/Titanium dioxide (TiO2) system has demonstrated high efficiency in degrading various phthalates. nih.govbcrec.id This system generates powerful hydroxyl radicals that can attack both the carbon branch and the benzene ring of the phthalate molecule. nih.gov This leads to a more comprehensive breakdown, including the formation of hydroxylated compounds and ring-opening byproducts. nih.gov For DEP, the UV/TiO2 system proved to be the most effective, achieving a removal efficiency of 92.64% within 90 minutes. nih.govnih.govfrontiersin.org

In contrast, the UV-Visible/Bismuth tungstate (B81510) (UV-Vis/Bi2WO6) system shows different selectivity in phthalate degradation. While it is highly effective for some phthalates like dibutyl phthalate (DBP), it exhibits almost no degradation ability for DEP. nih.govnih.govfrontiersin.org This suggests that the photocatalytic activity of Bi2WO6 is not well-suited for the degradation of smaller-chain phthalates under the tested conditions. frontiersin.org For DEP, this resulted in the detection of only two byproducts, and no ring-opening was observed, which is consistent with the system's low photoactivity towards this compound. frontiersin.org

The table below summarizes the comparative removal efficiencies for diethyl phthalate (DEP), which can be considered an analogue for assessing the potential behavior of this compound in these systems.

| Degradation System | Removal Efficiency of DEP (90 min) | Key Findings |

| UV System | Moderate Degradation | Attacks the carbon side branch. |

| UV/TiO2 System | 92.64% nih.govnih.gov | Strongest degradation ability; attacks both side chain and benzene ring. nih.govfrontiersin.org |

| UV-Vis/Bi2WO6 System | Almost no removal nih.govnih.govfrontiersin.org | Low photoactivity towards DEP. frontiersin.org |

Hydrolysis and Other Abiotic Transformation Kinetics

Hydrolysis is a key abiotic transformation process that contributes to the environmental fate of phthalate esters. For compounds like this compound, which possess ester functional groups, hydrolysis involves the nucleophilic attack of a water molecule, often facilitated by acids or bases, on the ester linkage. snu.ac.kr This process results in the cleavage of the ester bond to form the corresponding alcohol (ethanol and isobutanol) and a phthalate monoester, which can then undergo further hydrolysis to yield phthalic acid. europa.eunih.gov

The rate of hydrolysis for phthalate esters is significantly influenced by pH. Generally, the process is slow under neutral and acidic conditions but becomes more rapid under basic (alkaline) conditions. europa.eu The kinetics of hydrolysis can be estimated using structure-activity relationships. For diisobutyl phthalate (DiBP), a compound structurally very similar to this compound, a base-catalyzed second-order hydrolysis rate constant has been estimated. nih.gov

Based on this rate constant, the hydrolysis half-life of DiBP can be calculated at different pH values. At a neutral pH of 7, the estimated half-life is approximately 5 years. nih.gov However, at a slightly alkaline pH of 8, the half-life decreases significantly to about 190 days. nih.gov This indicates that in alkaline environmental compartments, such as certain types of water bodies or soils, hydrolysis could be a more relevant degradation pathway for this compound. Phthalate esters are generally considered to have non-labile functional groups, meaning they react slowly in the environmental pH range of 5 to 9, with half-lives that can be quite long. europa.eu

The following table presents the estimated hydrolysis half-lives for diisobutyl phthalate, which serves as a reasonable proxy for this compound, at environmentally relevant pH values.

| pH | Estimated Half-life |

| 7 | 5 years nih.gov |

| 8 | 190 days nih.gov |

Besides hydrolysis, other abiotic processes such as photolysis may occur if the compound absorbs light at wavelengths greater than 290 nm, which is characteristic of chromophores present in phthalates. nih.gov

Exposure Assessment and Biomonitoring Methodologies

Biomonitoring of Ethyl Isobutyl Phthalate (B1215562) Metabolites in Human Biospecimens

Analysis in Maternal and Cord Blood, Breast Milk, and Amniotic Fluid:There is no available research on the presence of Ethyl isobutyl phthalate or its metabolites in maternal or fetal circulation, breast milk, or amniotic fluid.

Due to the absence of this critical scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's specific instructions and outline. Writing such an article would require speculation or the incorrect substitution of data from other phthalate compounds, which would be scientifically invalid.

Pharmacokinetics and Metabolic Pathways of this compound in Organisms

Extensive literature searches did not yield specific data on the pharmacokinetics and metabolic pathways of this compound in any organism. The available research on phthalate metabolism focuses predominantly on more commercially significant compounds such as di(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), and diisobutyl phthalate (DIBP).

Generally, the metabolic pathway for phthalate esters involves a two-step process. The initial step is the hydrolysis of the phthalate diester into its corresponding monoester metabolite by esterases. For higher molecular weight phthalates, this monoester can undergo further oxidative metabolism before excretion. For lower molecular weight phthalates, the monoester is often the primary metabolite excreted in the urine. wikipedia.orgnih.govmdpi.com

In the case of the structurally similar compound, diisobutyl phthalate (DIBP), it is metabolized to monoisobutyl phthalate (MIBP), which can then be further oxidized. wikipedia.orgresearchgate.netresearchgate.net While this suggests a potential metabolic route for this compound, no studies were found to have specifically investigated its absorption, distribution, metabolism, or excretion.

Due to the absence of specific research on this compound, no data tables on its pharmacokinetic parameters or metabolic products can be provided at this time. Further research is required to determine the specific metabolic fate of this compound in biological systems.

Analytical Methodologies for Environmental and Biological Matrices

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for the reliable analysis of ethyl isobutyl phthalate (B1215562). The primary goal is to isolate the analyte from the sample matrix and concentrate it to a level suitable for instrumental analysis, while simultaneously removing interfering substances. Various extraction techniques have been developed and optimized for this purpose.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of phthalates from aqueous samples. mdpi.com This method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase. The choice of the solid sorbent is crucial for achieving high recovery and selectivity. For phthalates, reversed-phase sorbents like C18-bonded silica are commonly employed.

The general SPE procedure involves four main steps:

Conditioning: The sorbent is activated with a solvent to ensure reproducible interaction with the analyte.

Loading: The sample is passed through the sorbent, where the analyte is retained.

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent that does not elute the analyte.

Elution: The analyte of interest is recovered from the sorbent using a small volume of an appropriate solvent.

Automated SPE systems, such as the Dionex AutoTrace 280, can significantly improve the efficiency, reproducibility, and recovery rates of phthalate extraction from large-volume water samples, while also reducing solvent consumption and labor costs. thermofisher.com

Table 1: Common Sorbents Used in SPE for Phthalate Analysis

| Sorbent Type | Base Material | Mechanism of Interaction | Typical Analytes |

| Reversed-Phase (e.g., C18) | Silica | Nonpolar-nonpolar | Phthalate esters, pesticides, phenols |

| Normal-Phase (e.g., Silica) | Silica | Polar-polar | Polar compounds |

| Ion-Exchange | Polymer or Silica | Electrostatic | Ionic compounds |

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. researchgate.netresearchgate.net The efficiency of LLE for phthalates depends on the choice of the organic solvent and the pH of the aqueous sample. tandfonline.com Common solvents include hexane and dichloromethane. researchgate.net While effective, LLE can be time-consuming and require large volumes of organic solvents.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers several advantages, including rapidity, simplicity, low solvent consumption, and high enrichment factors. nih.govresearchgate.net The technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient extraction of the analyte. researchgate.net After centrifugation, the sedimented organic phase containing the concentrated analyte is collected for analysis. tandfonline.com

Factors influencing DLLME efficiency include the type and volume of the extraction and disperser solvents, salt addition, and vortex extraction time. nih.gov For the analysis of phthalates, chloroform is often used as the extraction solvent, with acetone, acetonitrile, or isopropanol acting as the disperser. researchgate.net

To enhance the efficiency and speed of extraction, ultrasonic and vortex-assisted methods are often incorporated into extraction techniques like DLLME. Ultrasound-Vortex-Assisted Dispersive Liquid-Liquid Microextraction (USVADLLME) utilizes ultrasonication to improve the dispersion of the extraction solvent and vortexing to prevent the formation of a biphasic system, leading to better recoveries. turkjps.org This approach has been successfully applied to the extraction of phthalate esters from various matrices, including distillates and personal care products. turkjps.orgnih.gov The combination of these techniques can significantly reduce the required volume of hazardous extraction solvents. turkjps.org

Another related technique is vortex-assisted micro-solid-phase extraction (VA-μ-SPE), which has been shown to be faster than conventional μ-SPE for the extraction of phthalate esters from water samples. nih.gov

Chromatographic and Spectrometric Techniques for Quantification and Identification

Following extraction and preconcentration, the resulting extract is analyzed using chromatographic and spectrometric techniques to separate, identify, and quantify ethyl isobutyl phthalate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like phthalates. gcms.cznih.gov In GC, the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. gcms.cz

One of the challenges in phthalate analysis is that many of these compounds share a common base peak ion at m/z 149, which can complicate identification and quantification, especially for co-eluting compounds. gcms.cz Therefore, good chromatographic separation is crucial. gcms.cz The choice of the GC column's stationary phase can significantly impact the resolution of complex phthalate mixtures. gcms.czrestek.com

Different MS detection modes can be employed for enhanced sensitivity and selectivity:

Selected Ion Monitoring (SIM): This mode focuses on specific ions characteristic of the target analyte, increasing sensitivity and reducing interference from the matrix. oregonstate.edu

Gas Chromatography-Ion Trap Mass Spectrometry (GC-IT/MS): This technique allows for tandem mass spectrometry (MS/MS) experiments, providing more structural information and higher selectivity.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS): HRMS provides highly accurate mass measurements, which aids in the unambiguous identification of compounds and the determination of their elemental composition. nih.gov

Table 2: Comparison of GC-MS Techniques for Phthalate Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS (Full Scan) | Scans a wide mass range to detect all ions. | Provides a full mass spectrum for compound identification. | Lower sensitivity compared to SIM. |

| GC-MS (SIM) | Monitors only a few selected ions. | Higher sensitivity and selectivity. | Provides limited spectral information. |

| GC-IT/MS | Traps and analyzes ions in a 3D or linear quadrupole field. | Capable of MSn experiments for structural elucidation. | Can have lower scan speeds than quadrupole MS. |

| GC-HRMS | Measures mass-to-charge ratios with high accuracy. | Provides unambiguous elemental composition. | Higher instrument cost and complexity. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a sensitive and selective alternative to GC-MS for the analysis of phthalates. sciex.coms4science.atmdpi.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. sciex.com This technique is particularly suitable for less volatile or thermally labile compounds. nih.gov

The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces chemical background and matrix interferences. sciex.com In MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in compound identification and quantification. sciex.com For some phthalates, precursor ion scans, particularly monitoring for the characteristic m/z 149 ion, can be used to screen for the presence of any phthalate ester. mdpi.com

LC-MS/MS methods offer rapid analysis times and often require simpler sample preparation procedures, sometimes allowing for a "dilute and shoot" approach where the sample is simply diluted before injection. s4science.atwaters.com

High Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a robust and widely employed technique for the determination of this compound in both environmental and biological matrices. This method offers a balance of sensitivity, selectivity, and cost-effectiveness for the quantification of various phthalate esters.

The principle of HPLC-UV for phthalate analysis involves separating the target analyte from other components in a sample matrix using a liquid chromatographic column, followed by detection of the analyte based on its absorption of UV light. Reversed-phase chromatography is the most common separation mode, typically utilizing a C18 stationary phase. This non-polar stationary phase, combined with a polar mobile phase, allows for the effective separation of moderately non-polar compounds like this compound.

For the analysis of environmental samples such as water, sample preparation often involves a preconcentration step to enhance detection limits. Solid-phase extraction (SPE) is a frequently used technique where the water sample is passed through a cartridge containing a sorbent (e.g., C18-bonded silica) that retains the phthalates. The analytes are then eluted with a small volume of an organic solvent, effectively concentrating them before HPLC injection. Cloud point extraction has also been developed as an alternative preconcentration method for phthalates in water samples.

In the context of biological matrices like blood serum, urine, or breast milk, sample preparation is crucial to remove interfering substances such as proteins and lipids. Liquid-liquid extraction or solid-phase extraction are common cleanup procedures. For instance, a method for analyzing phthalates in biological fluids might involve liquid-liquid extraction followed by a cleanup step using an SPE C18 cartridge.

The mobile phase in HPLC for phthalate analysis typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water. The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (mobile phase composition changes over time). Gradient elution is often preferred for complex samples containing multiple phthalates with varying polarities, as it can improve peak resolution and reduce analysis time.

The UV detector is commonly set at a wavelength where phthalates exhibit significant absorbance, typically around 226 nm to 254 nm. A photodiode array (PDA) detector can also be used, which provides spectral information and can aid in peak identification and purity assessment.

A summary of typical HPLC-UV conditions for the analysis of phthalates, which would be applicable to this compound, is presented in the table below.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV or Photodiode Array (PDA) |

| Detection Wavelength | 226 - 254 nm |

| Column Temperature | 30 °C |

Method Validation and Quality Assurance in Phthalate Analysis

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of this compound, this involves demonstrating that the method is reliable, accurate, and precise. Quality assurance encompasses the systematic actions necessary to provide adequate confidence that the analytical results will meet the requirements for data quality.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument's response. A common approach is to define the LOD as the concentration that produces a signal three times the standard deviation of the baseline noise (S/N = 3), and the LOQ as the concentration that gives a signal ten times the standard deviation of the baseline noise (S/N = 10).

For the HPLC-UV analysis of phthalates, LODs and LOQs can vary depending on the specific phthalate, the sample matrix, and the sample preparation procedure. For instance, in the analysis of various phthalates in cosmetic products by HPLC-UV, LOD values of about 0.5 µg/mL have been reported. researchgate.net In another study focusing on phthalates in children's toys using HPLC-PDA, LODs ranged from 0.01 to 0.10 mg/L. nih.gov A highly sensitive SPE-HPLC-PDA method for phthalates in bottled water reported an LOD of 0.003 µg/mL and an LOQ of 0.01 µg/mL for all analyzed phthalates. mdpi.com

The table below presents a range of reported LOD and LOQ values for various phthalates using HPLC with UV or PDA detection, which can be considered indicative for this compound analysis.

| Phthalate | Matrix | Method | LOD | LOQ |

| Various Phthalates | Cosmetics | HPLC-UV | ~0.5 µg/mL | - |

| DEP, DBP, DEHP, etc. | Children's Toys | HPLC-PDA | 0.01 - 0.10 mg/L | - |

| Various Phthalates | Bottled Water | SPE-HPLC-PDA | 0.003 µg/mL | 0.01 µg/mL |

| DMP, DEP, DBP | Bottled Water | SPE/LC-UV | 0.7 - 2.4 µg/L | - |

Assessment of Accuracy, Precision, and Reproducibility

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed by performing recovery studies, where a known amount of the analyte (a "spike") is added to a sample matrix, and the percentage of the added analyte that is measured is calculated. High recovery percentages indicate good accuracy. For phthalate analysis, average recoveries are often in the range of 80% to 115%. researchgate.net For example, a validated method for phthalates in cosmetic products showed average recoveries between 94.8% and 99.6%. nih.gov Another study on phthalates in biological fluids reported recoveries of over 95%. oup.com

Precision is the degree of agreement among independent measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision can be evaluated at different levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator, on the same instrument, over a short period.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

For phthalate analysis by HPLC-UV, RSD values for precision are typically below 10%. A study on phthalates in cosmetics reported RSD values for accuracy and precision to be ≤6.2%. nih.gov In a method for determining phthalates in drinking water, the RSD for retention time was ≤0.1% and for peak area was ≤1.5%, demonstrating good precision. thermofisher.com

Reproducibility is the precision obtained when the analysis is performed in different laboratories. This is a measure of the method's robustness and is often assessed through interlaboratory comparison studies.

The following table summarizes typical accuracy and precision data for phthalate analysis.

| Validation Parameter | Typical Performance |

| Accuracy (Recovery) | 80% - 115% |

| Precision (RSD) | < 10% (often < 5%) |

Interlaboratory Comparisons and Harmonization of Analytical Protocols

Interlaboratory comparisons, also known as proficiency testing, are essential for assessing the comparability and reliability of analytical results among different laboratories. In the context of phthalate analysis, these studies involve distributing a common sample to multiple laboratories and comparing their reported concentrations of the target analytes.

Such studies have highlighted some of the challenges in phthalate analysis, particularly the issue of background contamination. Phthalates are ubiquitous in the laboratory environment, originating from plastic labware, solvents, and other sources. This can lead to high and variable procedural blanks, which in turn can elevate method detection limits and affect the accuracy of results at low concentrations. nih.gov

An interlaboratory comparison study for the determination of dialkyl phthalate esters in environmental and biological samples showed relatively good agreement for di(2-ethylhexyl) phthalate (DEHP) among participating laboratories. nih.gov However, the study also revealed inconsistencies for other phthalates, often due to high background levels in procedural blanks. oup.com This underscores the importance of implementing rigorous cleaning procedures and using phthalate-free lab materials to minimize contamination.

Harmonization of analytical protocols is a key objective to improve the comparability of data generated by different laboratories. This involves developing and adopting standardized methods, reference materials, and quality control procedures. Initiatives like the European Human Biomonitoring Initiative (HBM4EU) have implemented quality assurance programs to improve the comparability of biomarker analysis, including phthalate metabolites in urine. nih.gov These programs have demonstrated that with proficiency testing and feedback, a substantial improvement in the performance and reproducibility of phthalate analysis can be achieved across laboratories. nih.gov The interlaboratory reproducibility, expressed as a percentage, was found to be around 24% for single-isomer phthalates. nih.gov

Efforts to harmonize analytical protocols for phthalates aim to:

Standardize sample collection, storage, and preparation procedures.

Establish common chromatographic and detection parameters.

Develop and use certified reference materials for method validation and quality control.

Promote participation in proficiency testing schemes.

By addressing these aspects, the analytical community can enhance the reliability and comparability of data on the occurrence of this compound and other phthalates in various matrices.

Ecological Risk Assessment and Environmental Remediation Research

Ecotoxicological Effects on Aquatic and Terrestrial Organisms

The release of ethyl isobutyl phthalate (B1215562) and similar compounds into the environment poses a risk to various organisms. The ecotoxicological effects are primarily understood through studies on closely related low molecular weight phthalates, such as diisobutyl phthalate (DIBP).

While specific studies on ethyl isobutyl phthalate are scarce, research on DIBP indicates its potential toxicity to microorganisms and algae. In an oxygen consumption test, DIBP at concentrations up to 1.7 mg/L showed no inhibitory effect on microorganisms. researchgate.net However, for the green algae Scenedesmus subspicatus, a cell-multiplication inhibition test determined 50% effective concentration (EC50) values of 1.0 mg/L for biomass and 2.2 mg/L for growth rate. researchgate.net

Studies on dibutyl phthalate (DBP), another similar compound, show that it can significantly inhibit the growth of freshwater algae like Scenedesmus obliquus and Chlorella pyrenoidosa. The 96-hour EC50 values were 15.3 mg/L and 3.14 mg/L for S. obliquus and C. pyrenoidosa, respectively, indicating that C. pyrenoidosa is more sensitive. mdpi.comnih.gov For the microalga Chlorella vulgaris, the 24-hour EC50 of DBP was found to be 4.95 mg/L, leading to a decrease in chlorophyll (B73375) a content. mdpi.com

Table 1: Toxicity of Phthalates to Microorganisms and Algae

The toxicity of DIBP extends to aquatic invertebrates and fish. For the water flea Daphnia magna, the 24-hour EC50 value for DIBP was 7.4 mg/L. researchgate.net A 21-day reproduction test on the same species established a No-Observed-Effect Concentration (NOEC) of 1.0 mg/L, based on parental mortality and reproduction. researchgate.net The 96-hour lethal concentration for 50% of the population (LC50) for the crustacean Nitocra spinipes was 3.0 mg/L. researchgate.net

In fish, the 96-hour LC50 for DIBP in the fathead minnow (Pimephales promelas) was determined to be 0.9 mg/L in a flow-through test, while the 48-hour LC50 for the golden orfe (Leuciscus idus) was 4.2 mg/L in a static test. researchgate.net Studies on DBP have shown that it can have antiandrogenic effects in fish, with exposure to 35 µg/L leading to significantly lower concentrations of spiggin, a protein related to male reproductive health, in three-spined sticklebacks. nih.gov In juvenile Nile tilapia, the 96-hour LC50 for DBP was found to be 11.8 mg/l. nih.govresearchgate.net

Table 2: Toxicity of Phthalates to Aquatic Invertebrates and Fish

The impact of DIBP is also observed in terrestrial ecosystems. Certain plants, such as those from the cruciferous family, have shown toxic effects when exposed to DIBP concentrations of 160-180 ng/L in the air. researchgate.net This exposure can lead to chlorosis in seedlings. oup.com However, other plant species have demonstrated less sensitivity or no effects at all. researchgate.net Studies on DBP have indicated that it can be taken up by edible plants from contaminated soil, although translocation from roots to leaves is generally poor. tandfonline.com In rice seedlings, DBP exposure led to a significant decline in morphological parameters and pigment content, along with increased oxidative stress. nih.gov

Remediation Technologies for Environmental Mitigation

To address the environmental contamination by this compound and similar compounds, various remediation technologies are being explored. These strategies aim to degrade the pollutant into less harmful substances.

Bioremediation utilizes the metabolic capabilities of microorganisms to break down pollutants. While specific data for this compound is limited, research on DBP has identified several bacterial and fungal strains capable of its degradation.

Bacteria from the Corynebacterium-Mycobacterium-Nocardia group have been shown to degrade DBP, with some isolates achieving over 90% degradation within 48 hours. nih.gov Other effective bacterial degraders include Agrobacterium sp., Rhodococcus sp., Deinococcus radiodurans, and Pseudomonas stutzeri. mdpi.com The degradation process often involves the initial hydrolysis of the phthalate ester to its monoester and then to phthalic acid, which is further metabolized. wikipedia.orgul.ie For instance, Stenotrophomonas acidaminiphila has been identified as a DBP-degrading strain isolated from contaminated soil. nih.gov Inoculation of soil with the bacterium Gordonia sp. strain QH-11 has been shown to accelerate DBP degradation and reduce its accumulation in plants. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photocatalysis : This process involves the use of a semiconductor catalyst (like TiO2 or ZnO) and light to generate hydroxyl radicals. Studies on DIBP have shown that photocatalysis can be highly effective, with both TiO2 and ZnO catalysts removing over 90% of the compound in under 25 minutes. ul.ie The degradation of DBP using α-Fe2O3 nanoparticles as a photocatalyst has also been demonstrated to be effective. royalsocietypublishing.org

Fenton Processes : The Fenton reaction uses hydrogen peroxide (H2O2) and ferrous iron (Fe2+) to create hydroxyl radicals. For DIBP, Fenton's oxidation has been shown to degrade approximately 87% of the compound in 30 minutes under optimal conditions (pH 3 and a specific molar ratio of reactants). tandfonline.comnih.gov An electro-Fenton process has also been developed, which can effectively remove DIBP from water. researchgate.net

Ozonation : Ozonation involves the use of ozone (O3) to oxidize pollutants. Enhanced ozonation of DBP using zero-valent zinc has shown a significant synergetic effect, improving degradation by 54.8% compared to ozone alone. nih.gov Coupling ozonation with ultrasonic cavitation can also enhance the degradation rate of DBP. nih.govresearchgate.net

Sonolysis : This process uses high-frequency ultrasound to create acoustic cavitation, which can lead to the formation of hydroxyl radicals and the degradation of pollutants. The combination of sonolysis with photocatalysis has been shown to enhance the degradation rate of DIBP. ul.ie

Table 3: Chemical Compounds Mentioned

Regulatory Science and Policy Implications for Phthalate Esters

Global and Regional Regulatory Frameworks and Restrictions on Phthalate (B1215562) Esters

Globally, regulatory approaches to phthalate esters vary, with some regions implementing comprehensive restrictions on a wide range of these compounds, while others have focused on specific phthalates in certain consumer products. A significant challenge in regulating these substances is their widespread use in a multitude of industrial and consumer applications, leading to pervasive human and environmental exposure. epa.gov

European Union: The European Union has one of the most extensive regulatory frameworks for phthalates, primarily under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. ineris.fr Several phthalates, including bis(2-ethylhexyl) phthalate (DEHP), dibutyl phthalate (DBP), benzyl (B1604629) butyl phthalate (BBP), and diisobutyl phthalate (DIBP), are identified as Substances of Very High Concern (SVHC) and are included in the Authorisation List (Annex XIV) of REACH. ineris.frfoodpackagingforum.org This means their use is prohibited unless a specific authorization is granted. fda.gov

These restrictions are often based on the classification of these phthalates as toxic to reproduction. europa.eu For instance, DEHP, DBP, BBP, and DIBP are restricted to a concentration of 0.1% by weight, individually or in combination, in most consumer articles. bdlaw.commeasurlabs.com The EU also restricts certain phthalates in food contact materials and cosmetics. foodpackagingforum.orgmeasurlabs.com While ethyl isobutyl phthalate is not explicitly named in many of these regulations, its GHS classification as potentially damaging to fertility (Repr. 1B) could subject it to similar regulatory scrutiny under broader substance classifications. nih.gov

United States: In the United States, the Environmental Protection Agency (EPA) and the Consumer Product Safety Commission (CPSC) are the primary bodies regulating phthalates. The EPA has an action plan for a group of eight phthalates, including DBP, DIBP, BBP, and DEHP, due to concerns about their toxicity and widespread exposure. epa.gov The CPSC, under the Consumer Product Safety Improvement Act (CPSIA), permanently prohibits the sale of any children's toy or childcare article containing more than 0.1% of DEHP, DBP, or BBP. sciph.info There are also interim bans on other phthalates in these products. sciph.info The EPA is currently conducting risk evaluations for several high-priority phthalates, including DBP, DEHP, BBP, and DIBP, under the Toxic Substances Control Act (TSCA). foodpackagingforum.orgaiha.orglawbc.comepa.gov

The following table provides a summary of the regulatory status of some common phthalate esters in the EU and the US.

| Chemical Compound | EU REACH Regulation | US CPSC Regulation (Children's Products) |

| Di(2-ethylhexyl) phthalate (DEHP) | Restricted (Annex XVII) and on Authorisation List (Annex XIV) | Permanently banned > 0.1% |

| Dibutyl phthalate (DBP) | Restricted (Annex XVII) and on Authorisation List (Annex XIV) | Permanently banned > 0.1% |

| Benzyl butyl phthalate (BBP) | Restricted (Annex XVII) and on Authorisation List (Annex XIV) | Permanently banned > 0.1% |

| Diisobutyl phthalate (DIBP) | Restricted (Annex XVII) and on Authorisation List (Annex XIV) | Restricted in certain applications |

| Diisononyl phthalate (DINP) | Restricted in toys that can be placed in the mouth | Interim ban > 0.1% in certain products |

| Diisodecyl phthalate (DIDP) | Restricted in toys that can be placed in the mouth | Interim ban > 0.1% in certain products |

| Di-n-octyl phthalate (DNOP) | Restricted in toys that can be placed in the mouth | Interim ban > 0.1% in certain products |

Other Regions: Many other countries have also implemented restrictions on certain phthalates, particularly in products intended for children. sciph.info These regulations often align with those in the EU and the US.

Integration of Toxicological Research into Risk Assessment Models for Policy Development

The development of regulations for phthalate esters is heavily reliant on the integration of toxicological research into risk assessment models. These models aim to determine whether a chemical substance poses an unreasonable risk to human health or the environment under its conditions of use. lawbc.com

For well-studied phthalates, a substantial body of research exists on their potential adverse effects, with reproductive and developmental toxicity being primary concerns. epa.gov Risk assessments for these compounds often consider the following:

Hazard Identification: This involves identifying the potential adverse health effects a substance can cause. For many phthalates, this includes effects on the male reproductive system. epa.gov

Dose-Response Assessment: This determines the relationship between the dose of the substance and the incidence and severity of the adverse effect.

Exposure Assessment: This evaluates the extent of human and environmental exposure to the substance from various sources.

Risk Characterization: This integrates the information from the previous steps to estimate the probability of adverse effects occurring in exposed populations.

The EPA's risk evaluations for phthalates under TSCA are a prime example of this process. foodpackagingforum.orgaiha.orglawbc.comepa.gov These evaluations consider various exposure pathways, including occupational and consumer exposures, and assess the risk to potentially susceptible subpopulations. lawbc.com

A significant area of recent scientific focus is the cumulative risk from exposure to multiple phthalates that may have similar toxic effects. epa.gov Regulatory bodies are increasingly considering the combined effects of these substances in their risk assessments.

Research and Development of Phthalate Alternatives and Substitutes

In response to regulatory pressures and consumer demand, there has been significant research and development into safer alternatives to regulated phthalates. The goal is to find substitutes that offer similar technical performance without the associated health and environmental concerns.

A variety of alternative plasticizers have been introduced to the market, including:

Citrates: Such as acetyl tributyl citrate (B86180) (ATBC).

Benzoates: Derivatives of benzoic acid.

Terephthalates: Isomers of phthalates, with di(2-ethylhexyl) terephthalate (B1205515) (DEHT or DOTP) being a common example.

Cyclohexanoates: Such as diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

The suitability of an alternative depends on the specific application, as different plasticizers impart different properties to the final product. While many of these alternatives are believed to have a more favorable safety profile, it is crucial that they undergo thorough toxicological evaluation to avoid "regrettable substitutions," where a hazardous chemical is replaced with another that is later found to be harmful.

The table below presents some of the common alternatives to traditional phthalates.

| Alternative Plasticizer | Chemical Class |

| Acetyl tributyl citrate (ATBC) | Citrate |

| Di(2-ethylhexyl) terephthalate (DEHT/DOTP) | Terephthalate |

| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | Cyclohexanoate |

| Diethylene glycol dibenzoate | Benzoate |

There is no specific information available in the search results regarding alternatives developed specifically to replace this compound. However, the alternatives developed for other low-molecular-weight phthalates could potentially serve as substitutes.

Public Health Strategies and Intervention Measures to Reduce Exposure

Given the ubiquitous nature of phthalates in the environment and consumer products, public health strategies to reduce exposure are multifaceted and target various levels, from individual behavior to broad policy interventions.

Policy-Level Interventions:

Bans and Restrictions: As detailed in section 7.1, regulatory actions to ban or restrict the use of certain phthalates in consumer products, especially those for vulnerable populations like children, are a key public health strategy. sciph.info

Labeling Requirements: Clear labeling of products containing phthalates can empower consumers to make informed choices.

Promoting Safer Alternatives: Government initiatives can encourage research and adoption of safer chemical substitutes.

Individual and Community-Level Interventions:

Dietary Choices: Since diet can be a significant source of phthalate exposure, reducing the consumption of processed and packaged foods may lower exposure.

Consumer Product Selection: Choosing products labeled as "phthalate-free," especially for personal care items and children's toys, can reduce exposure. Avoiding plastics with recycling code #3 (PVC) may also be beneficial.

Home Environment: Regular cleaning to reduce dust, which can be a reservoir for phthalates, is often recommended.

Studies have shown that interventions, including dietary changes and the use of alternative personal care products, can lead to a reduction in the body burden of phthalates. Educational campaigns are also crucial to raise public awareness about the sources of phthalate exposure and ways to minimize it.

Due to the lack of specific data on the prevalence and use of this compound, public health strategies are not tailored to this specific compound. Instead, general advice for reducing exposure to all phthalates would be applicable.

Q & A

Q. How can in silico models improve EIBP’s hazard classification under REACH?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like OECD Toolbox to predict metabolites’ toxicity. Validate predictions with targeted in vitro assays (e.g., Ames test for mutagenicity). Cross-reference with existing phthalate data to justify read-across strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.